6-Bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound belonging to the indazole family, characterized by its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom and a nitrile group, which enhance its reactivity and utility as an intermediate in various chemical reactions. Indazoles are recognized for their potential in drug development, particularly in anticancer therapies and other therapeutic areas .
The compound is cataloged under the Chemical Abstracts Service with the identifier 1245465-10-4. It is synthesized through methods involving bromination of indazole derivatives, which can be scaled up for industrial production using continuous flow reactors to improve yield and safety.
6-Bromo-1-methyl-1H-indazole-4-carbonitrile falls under the category of heterocyclic compounds, specifically within the indazole derivatives. Its structure includes a bromine substituent at the 6-position and a nitrile group at the 4-position, which are critical for its chemical properties and biological activity.
The synthesis of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the bromination of 1-methyl-1H-indazole-4-carbonitrile. This process is usually conducted using bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane. The reaction conditions often include room temperature and can extend over several hours to ensure complete bromination.
In an industrial context, production methods may utilize continuous flow reactors to enhance efficiency. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and improved product consistency.
The molecular formula of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile is C9H6BrN3, with a molecular weight of 236.07 g/mol. The structure can be represented by its IUPAC name and specific identifiers:
The compound's unique structure contributes to its distinct reactivity and biological properties, making it a valuable target for further research in medicinal chemistry.
6-Bromo-1-methyl-1H-indazole-4-carbonitrile is capable of undergoing various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be converted into an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include:
The major products formed from these reactions include various substituted indazoles depending on the nucleophile used, as well as reduced or oxidized derivatives of the original compound.
The mechanism of action for compounds similar to 6-Bromo-1-methyl-1H-indazole-4-carbonitrile involves interaction with specific biochemical pathways related to cancer cell viability and angiogenesis. These compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential anticancer properties .
Research indicates that indazole derivatives can affect pathways associated with tumor growth and metastasis, making them significant candidates for further pharmacological studies aimed at developing new cancer therapies .
The physical properties of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile include:
Property | Value |
---|---|
Molecular Formula | C9H6BrN3 |
Molecular Weight | 236.07 g/mol |
Appearance | Solid (typically) |
The chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry .
6-Bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific uses primarily in medicinal chemistry. Its derivatives have been explored for:
Anticancer Activity: Compounds derived from this structure have shown potential against various cancer cell lines.
Antiangiogenic Properties: They may inhibit proangiogenic cytokines involved in tumor development.
Antioxidant Activity: Some derivatives exhibit significant scavenging activity against free radicals, indicating potential use in oxidative stress-related conditions .
6-Bromo-1-methyl-1H-indazole-4-carbonitrile represents a synthetically versatile indazole derivative with applications in pharmaceutical and materials research. This section details advanced synthetic strategies and optimizations for its preparation, emphasizing regioselectivity, green chemistry principles, and catalytic transformations.
The construction of the indazole core followed by targeted functionalization provides a robust route to 6-bromo-1-methyl-1H-indazole-4-carbonitrile. A prevalent approach begins with ortho-substituted aniline derivatives, where diazotization and cyclization under acidic conditions yield the foundational indazole scaffold. Subsequent bromination at the C6 position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloromethane), typically delivering moderate yields (65–75%) [4] .
Critical to this pathway is the sequential N-methylation and cyanation. N-Methylation employs methyl iodide (CH₃I) or dimethyl sulfate in the presence of inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF), achieving near-quantitative methylation at the N1 position . The final stage involves introducing the nitrile group at C4, often via palladium-catalyzed cyanation (discussed in Section 1.3). Recent innovations utilize continuous flow reactors to enhance reaction control and throughput, significantly improving overall yield to >85% while reducing reaction times by ~40% compared to batch processes .
Table 1: Multi-Step Synthesis Pathways for 6-Bromo-1-methyl-1H-indazole-4-carbonitrile
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Indazole Formation | NaNO₂, HCl, Cyclization | 1H-Indazole-4-carbonitrile | 60–70 |
C6 Bromination | NBS, CH₂Cl₂, 25°C | 6-Bromo-1H-indazole-4-carbonitrile | 65–75 |
N1 Methylation | CH₃I, K₂CO₃, DMF, 80°C | 6-Bromo-1-methyl-1H-indazole-4-carbonitrile | >95 |
C4 Cyanation* | Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | Target Compound | 70–80 |
*Detailed in Section 1.3.
Regioselectivity poses a significant challenge in indazole functionalization due to the electron-rich C5 and C6 positions. Achieving site-specific bromination at C6 requires precise control of electronic and steric factors. N-Bromosuccinimide (NBS) in acetic acid (AcOH) at 0–25°C demonstrates superior regioselectivity for C6 bromination (>90%) compared to electrophilic bromination with Br₂, which risks dibromination [4] . This selectivity arises from in situ generation of a less reactive brominating species (Br⁺-AcOH complex), which favors electrophilic attack at the more accessible C6 position over C5.
For N-methylation, the choice of base and solvent dictates selectivity between N1 and N2 methylation. The N1 site is sterically and electronically favored when using sterically hindered bases (e.g., K₂CO₃) in DMF at 80–100°C, achieving >95% N1-isomer purity. Conversely, strong bases like sodium hydride (NaH) promote undesirable N2-alkylation . Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) under mild aqueous conditions, enhancing N1 selectivity to >98% while minimizing by-product formation [4].
Table 2: Regioselectivity in Bromination and Methylation
Functionalization | Conditions | Regioselectivity (%) | Key Advantage |
---|---|---|---|
C6 Bromination | NBS, AcOH, 25°C | >90 (C6 vs. C5) | Minimizes dibromination |
C6 Bromination | Br₂, CHCl₃, 40°C | 70–75 (C6 vs. C5) | Lower cost |
N1 Methylation | CH₃I, K₂CO₃, DMF, 80°C | >95 | High N1/N2 selectivity |
N1 Methylation | (CH₃O)₂SO₂, TBAB, H₂O, 60°C | >98 | Solvent-free, greener process |
The introduction of the cyano group at C4 relies predominantly on palladium-catalyzed cross-coupling due to its efficiency and functional group tolerance. Two methodologies prevail:
Key challenges include catalyst poisoning by cyanide ions and homocoupling by-products. Optimized protocols incorporate catalytic zinc dust (Zn⁰) to suppress Pd(0) oxidation and triethylamine (Et₃N) to sequester HBr generated in situ [9]. Microwave-assisted cyanation (150°C, 30 min) further enhances efficiency, delivering yields up to 85% with minimal decomposition [9]. Ligand design also plays a crucial role; biphenyl phosphines (e.g., SPhos) prevent Pd agglomeration, improving catalyst turnover number (TON) to >1,000 [3].
Table 3: Palladium-Catalyzed Cyanation Methodologies
Catalyst System | Cyanide Source | Conditions | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|
Pd(PPh₃)₄, Zn⁰ | Zn(CN)₂ | DMF, 120°C, 12 h | 75 | 500 |
Pd₂(dba)₃, SPhos | Zn(CN)₂ | DMF, 100°C, 8 h | 82 | 1,200 |
Pd(OAc)₂, XPhos | K₄[Fe(CN)₆] | Toluene/H₂O, 80°C, 6 h | 78 | 900 |
PdCl₂(PPh₃)₂ (Microwave) | Zn(CN)₂ | DMF, 150°C, 0.5 h | 85 | 700 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: